24-Méthylènecycloartanol

Vue d'ensemble

Description

24-Methylenecycloartanol is a pentacyclic triterpenoid compound that is characterized by a hydroxy group at position 3β. It is found in various plant species, including Euphorbia, Epidendrum, Psychotria, and Sideritis . This compound has garnered attention due to its potential antidiabetic properties and its role in traditional medicine .

Applications De Recherche Scientifique

24-Methylenecycloartanol has several scientific research applications:

Chemistry: It is used as a marker in studies involving plant sterols and triterpenoids.

Industry: It is used in the food industry as a marker for the presence of refined olive oil.

Mécanisme D'action

Target of Action

24-Methylenecycloartanol is a pentacyclic triterpenoid that can be isolated from several plant species including Euphorbia, Epidendrum, Psychotria, and Sideritis . It has been found to have significant glucose-lowering activity , suggesting that its primary targets may be involved in glucose metabolism.

Mode of Action

It is known that it interacts with its targets to modulate glucose metabolism

Biochemical Pathways

24-Methylenecycloartanol likely affects the biochemical pathways involved in glucose metabolism

Result of Action

The primary known effect of 24-Methylenecycloartanol is its glucose-lowering activity . This suggests that it may have potential applications in the management of diabetes .

Analyse Biochimique

Cellular Effects

24-Methylenecycloartanol has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to have anti-cancer effects on human breast and lung cancer cells . It also showed significant glucose-lowering activity in oral glucose tolerance tests .

Temporal Effects in Laboratory Settings

It has been isolated and identified in various barley cultivars , suggesting that it may have stability and long-term effects on cellular function.

Metabolic Pathways

24-Methylenecycloartanol is involved in various metabolic pathways. It is a cyclized intermediate from 2,3-oxidosqualene to the steroid skeleton along the biosynthetic pathway of the phytosterols .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 24-Methylenecycloartanol can be isolated from plant sources through a series of extraction and purification steps. For instance, it has been isolated from the hexane extract of the stem bark of Ficus krishnae by activity-guided isolation and characterized by nuclear magnetic resonance (NMR) and mass spectroscopy . The isolation process typically involves sequential extraction with solvents such as hexane, methanol, and water, followed by chromatographic techniques to purify the compound.

Industrial Production Methods: While specific industrial production methods for 24-Methylenecycloartanol are not well-documented, the general approach involves large-scale extraction from plant materials. The process may include solvent extraction, distillation, and crystallization to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: 24-Methylenecycloartanol undergoes various chemical reactions, including oxidation, reduction, and isomerization. For example, it can isomerize upon heating, involving protonation, tertiary carbocation intermediates, and deprotonation steps .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Isomerization: This reaction may occur under thermal conditions, often at temperatures above 250°C.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, isomerization of 24-Methylenecycloartanol can result in different structural isomers .

Comparaison Avec Des Composés Similaires

Cycloartenol: Another pentacyclic triterpenoid with similar biological activities.

24-Methylenecycloartanyl ferulate: A related compound found in barley with potential health benefits.

Uniqueness: 24-Methylenecycloartanol is unique due to its specific structure and the presence of a methylene group at position 24, which distinguishes it from other triterpenoids.

Activité Biologique

24-Methylenecycloartanol (24-MCA) is a triterpenoid compound predominantly found in various plant species, including barley and certain medicinal plants. This compound has garnered attention for its diverse biological activities, including antidiabetic, antimicrobial, antioxidant, and cholesterol-lowering effects. This article explores the biological activity of 24-MCA, supported by recent research findings, case studies, and data tables.

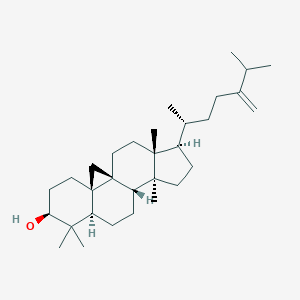

Chemical Structure and Properties

24-MCA is characterized by its unique cycloartenol structure, which contributes to its biological properties. It can be isolated from various plant sources and has been studied for its potential health benefits. The structural formula of 24-MCA is represented as follows:

Antidiabetic Effects

Recent studies have demonstrated that 24-MCA exhibits significant antidiabetic properties. A study involving the oral glucose tolerance test (OGTT) in rats showed that a mixture of cycloartenol and 24-MCA significantly lowered blood glucose levels. The effective doses ranged from 250 μg/kg to 5 mg/kg, with notable improvements in serum biochemical parameters associated with diabetes management .

Table 1: Antidiabetic Activity of 24-Methylenecycloartanol

| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|---|

| Cycloartenol + 24-MCA | 1 | Significant reduction observed |

| Cycloartenol + 24-MCA | 5 | Enhanced glucose lowering effect |

The cytoprotective effects of 24-MCA were also evaluated using RIN-5F pancreatic beta cells. The results indicated that treatment with 24-MCA improved cell viability and protected against glucose toxicity, enhancing insulin release from beta cells .

Antimicrobial Activity

The antimicrobial properties of 24-MCA have been investigated in various studies. It was found to possess activity against oxacillin-resistant Staphylococcus spp., suggesting its potential use in combating antibiotic-resistant bacteria .

Table 2: Antimicrobial Susceptibility of Staphylococcus spp. to 24-MCA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | X μg/mL |

| Coagulase-negative Staphylococci | Y μg/mL |

Antioxidant Activity

The antioxidant capacity of 24-MCA has also been highlighted in research. It was shown to reduce oxidative stress markers in various biological systems, contributing to its protective effects against cellular damage .

Case Studies

- Antidiabetic Study : In a controlled experiment involving diabetic rats, administration of a combination of cycloartenol and 24-MCA resulted in significant reductions in fasting blood glucose levels compared to control groups .

- Antimicrobial Research : A study assessing the prevalence of Staphylococcus spp. in poultry products demonstrated that isolates treated with 24-MCA exhibited reduced growth rates, indicating its potential as a natural antimicrobial agent .

Propriétés

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h20,22-26,32H,3,9-19H2,1-2,4-8H3/t22-,23-,24+,25+,26+,28-,29+,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHQMRXFDYJGII-UEBIAWITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932442 | |

| Record name | 24-Methylidene-9,19-cyclolanostan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-09-8 | |

| Record name | 24-Methylenecycloartanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24-Methylene cycloartanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-Methylidene-9,19-cyclolanostan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24-METHYLENECYCLOARTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI34181G3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.